7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol
Overview
Description
7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol is a complex organic compound with a molecular formula of C23H18F3N3O This compound is characterized by its unique structure, which includes a quinoline core, a trifluoromethyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . The introduction of the trifluoromethyl group is usually accomplished via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The final step involves the coupling of the pyridine moiety through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products
Oxidation: Quinoline N-oxides and related derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine share a similar quinoline core but differ in their functional groups and biological activities.
Trifluoromethylated compounds: Compounds like fluoxetine and efavirenz contain the trifluoromethyl group and exhibit different pharmacological properties.
Uniqueness
The uniqueness of 7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-[[(6-methylpyridin-2-yl)amino]-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O/c1-14-4-2-6-19(28-14)29-20(16-7-10-17(11-8-16)23(24,25)26)18-12-9-15-5-3-13-27-21(15)22(18)30/h2-13,20,30H,1H3,(H,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHLXTYKRKEJDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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